molecular formula C29H28N2O6 B2475522 N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 898344-80-4

N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2475522
CAS No.: 898344-80-4
M. Wt: 500.551
InChI Key: PECYXQZPGKTGAH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a quinoline-based acetamide derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a 4-methylbenzoyl group at position 3, an ethoxy group at position 6, and an acetamide-linked 3,4-dimethoxyphenyl moiety at position 1. Its molecular formula is C₃₀H₂₉N₂O₆, with a molecular weight of 537.56 g/mol.

The quinoline core is a privileged scaffold in medicinal chemistry due to its ability to intercalate with DNA or inhibit enzymes like topoisomerases . The 3,4-dimethoxyphenyl group enhances lipophilicity and membrane permeability, while the 4-methylbenzoyl and ethoxy substituents modulate electronic and steric effects, influencing target binding .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O6/c1-5-37-21-11-12-24-22(15-21)29(34)23(28(33)19-8-6-18(2)7-9-19)16-31(24)17-27(32)30-20-10-13-25(35-3)26(14-20)36-4/h6-16H,5,17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECYXQZPGKTGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process starts with the preparation of the core quinoline structure, followed by the introduction of the ethoxy, methylbenzoyl, and acetamide groups. Common reagents used in these reactions include ethyl acetate, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the compound.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives are widely studied for their pharmacological versatility. Below is a systematic comparison of the target compound with structurally and functionally related analogues:

Table 1: Structural and Functional Comparison of Quinoline Acetamides

Compound Name Molecular Formula Key Substituents Biological Activities Key Findings
Target Compound
N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
C₃₀H₂₉N₂O₆ - 6-ethoxy
- 3-(4-methylbenzoyl)
- N-(3,4-dimethoxyphenyl)
- Anticancer (DNA intercalation)
- Antimicrobial
Exhibits 2.5× higher cytotoxicity than cisplatin in MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) . Moderate activity against S. aureus (MIC = 32 µg/mL) .
N-(4-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
()
C₂₇H₂₃ClN₂O₅ - 6-ethoxy
- 3-(4-methylbenzoyl)
- N-(4-chlorophenyl)
- Antimicrobial
- Anticancer
Stronger antimicrobial activity (MIC = 16 µg/mL vs. E. coli) but lower cytotoxicity (IC₅₀ = 24 µM in MCF-7) due to reduced lipophilicity from the chlorophenyl group .
N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
()
C₂₉H₂₆FN₂O₆ - 6-methoxy
- 3-(4-fluorobenzoyl)
- N-(3,4-dimethoxyphenyl)
- Anticancer
- Anti-inflammatory
Fluorobenzoyl substitution improves topoisomerase II inhibition (IC₅₀ = 5.8 µM) but reduces metabolic stability .
N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
()
C₂₈H₂₈N₂O₅ - 6-methoxy
- 3-(4-methoxybenzoyl)
- N-(4-ethoxyphenyl)
- Antioxidant
- Antiproliferative
Methoxy groups enhance radical scavenging (EC₅₀ = 12 µM in DPPH assay) but reduce cellular uptake .
2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
()
C₂₈H₂₄ClN₂O₅ - 6-chloro
- 3-(4-methylbenzoyl)
- N-(3,5-dimethoxyphenyl)
- Anticancer
- Antiviral
Chloro substitution increases DNA binding affinity (ΔTm = 4.2°C) but introduces hepatotoxicity risks .

Key Observations :

Substituent Effects on Bioactivity :

  • Ethoxy vs. Methoxy at Position 6 : Ethoxy (target compound) improves membrane permeability compared to methoxy (), enhancing cytotoxicity .
  • Methylbenzoyl vs. Fluorobenzoyl at Position 3 : Methylbenzoyl (target compound) balances enzyme inhibition and metabolic stability, whereas fluorobenzoyl () increases potency but accelerates hepatic clearance .
  • Chlorophenyl vs. Dimethoxyphenyl at Acetamide : Chlorophenyl () enhances antimicrobial activity but reduces anticancer efficacy due to lower DNA intercalation .

Structure-Activity Relationships (SAR) :

  • Lipophilicity : The 3,4-dimethoxyphenyl group in the target compound increases logP (3.1 vs. 2.6 for chlorophenyl analogues), correlating with improved blood-brain barrier penetration .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluoro in ) enhance enzyme inhibition but reduce plasma stability .

Toxicity Profiles :

  • Compounds with chloro substituents () show higher hepatotoxicity (ALT levels > 120 U/L in mice) compared to ethoxy/methoxy derivatives (ALT < 60 U/L) .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H28N2O6C_{29}H_{28}N_{2}O_{6}, with a molecular weight of 500.5 g/mol. The structural features include a dimethoxyphenyl group and a quinolinone moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC29H28N2O6
Molecular Weight500.5 g/mol
IUPAC NameThis compound

Antidiabetic Properties

Recent studies have indicated that derivatives of quinolinone compounds exhibit significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, a related compound demonstrated an inhibition rate of 87.3% at a concentration of 5.39 mmol/L . This suggests that this compound may also possess similar antidiabetic effects.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in glucose metabolism and cancer cell proliferation.
  • Apoptotic Pathways : Activation of caspases and alteration in mitochondrial membrane potential may lead to programmed cell death in cancerous cells.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress associated with various diseases.

Study 1: Antidiabetic Activity

A study involving structurally related compounds demonstrated their ability to inhibit α-glucosidase effectively. The findings suggest that modifications to the quinolinone structure can enhance inhibitory potency .

Study 2: Anticancer Potential

Research on quinoline derivatives has shown promise in treating breast cancer by inducing apoptosis through mitochondrial pathways. The structural components similar to those in this compound could imply similar effects .

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